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Compound of Interest

Compound Name: MC-DM1

Cat. No.: B8116965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC-DM1, a pivotal drug-linker

conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document

outlines its chemical properties, mechanism of action, and detailed methodologies for its

application in ADC research and development.

Introduction to MC-DM1
MC-DM1 is a conjugate comprising the potent microtubule-disrupting agent, DM1, and a

maleimidocaproyl (MC) linker.[1][2] DM1 is a derivative of maytansine, a class of highly

cytotoxic compounds that inhibit cell division. The MC linker provides a stable linkage to

antibodies via a thiol-maleimide reaction, ensuring that the cytotoxic payload is delivered

specifically to target cells. This targeted delivery is the cornerstone of ADC therapy, aiming to

enhance therapeutic efficacy while minimizing off-target toxicity.

Physicochemical Properties
A clear understanding of the physicochemical properties of MC-DM1 is essential for its effective

use in ADC conjugation and formulation.
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Property Value Reference

CAS Number 1375089-56-7 [1]

Molecular Weight 843.36 g/mol [1]

Molecular Formula C₄₂H₅₅ClN₄O₁₂ [1]

Appearance White to off-white solid

Solubility
Soluble in organic solvents

such as DMSO
[1]

Mechanism of Action
The cytotoxic activity of ADCs armed with MC-DM1 is primarily driven by the DM1 payload.

Upon internalization of the ADC by the target cell, the linker is cleaved, releasing DM1 to exert

its potent anti-mitotic effects.

Microtubule Disruption
DM1 functions by inhibiting the assembly of microtubules, which are critical components of the

cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

DM1 binds to tubulin, the protein subunit of microtubules, thereby preventing its polymerization.

This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase,

and ultimately triggers programmed cell death, or apoptosis.
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Caption: Signaling pathway of DM1-mediated microtubule disruption.
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Alternative Mechanisms
Recent studies suggest a potential alternative, HER2-independent mechanism of action for

DM1-containing ADCs. This pathway may involve the interaction of the DM1 payload with

cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity. This finding could have

implications for understanding and mitigating off-target toxicities.

Experimental Protocols
The following sections provide a generalized workflow and detailed protocols for the

conjugation of MC-DM1 to a monoclonal antibody (mAb) and the subsequent characterization

of the resulting ADC.

Experimental Workflow
The overall process for creating and evaluating an MC-DM1 ADC involves several key stages,

from antibody preparation to in vitro and in vivo testing.

ADC Development Workflow
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Caption: General experimental workflow for MC-DM1 ADC development.

Antibody-MC-DM1 Conjugation Protocol
This protocol outlines the steps for conjugating MC-DM1 to an antibody via its lysine residues.

This method relies on the reaction between the maleimide group of the MC linker and a thiol

group, which is introduced to the antibody through a prior modification step. A common

approach involves using a bifunctional linker like SMCC (succinimidyl trans-4-

(maleimidylmethyl)cyclohexane-1-carboxylate) to first react with lysine amines on the antibody,

thereby introducing maleimide groups. The thiol-containing DM1 is then reacted with these

maleimide groups. Alternatively, MC-DM1, which already contains the maleimide group, can be
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used to react with reduced interchain disulfides on the antibody. The following is a general

protocol for the latter approach.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

MC-DM1

Reducing agent (e.g., TCEP, DTT)

Quenching reagent (e.g., N-acetylcysteine)

Reaction buffer (e.g., phosphate buffer with EDTA)

Purification system (e.g., size-exclusion chromatography)

Anhydrous DMSO

Procedure:

Antibody Reduction:

Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.

Add a calculated amount of the reducing agent (e.g., 2-10 molar excess of TCEP) to the

antibody solution.

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

Remove the excess reducing agent by buffer exchange using a desalting column or

tangential flow filtration.

MC-DM1 Conjugation:

Dissolve MC-DM1 in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

Add the MC-DM1 stock solution to the reduced antibody solution. A typical molar excess of

MC-DM1 to antibody is 5-15 fold.
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Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The

reaction should be performed in a buffer with a pH between 6.5 and 7.5 to favor the thiol-

maleimide reaction.

Quenching:

Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any

unreacted maleimide groups.

Incubate for an additional 20-30 minutes at room temperature.

Purification:

Purify the ADC from unreacted MC-DM1 and other small molecules using size-exclusion

chromatography (SEC) or another suitable purification method.

Collect the fractions containing the purified ADC.

Characterization:

Determine the protein concentration of the purified ADC using a standard method (e.g.,

UV-Vis spectroscopy at 280 nm).

Characterize the drug-to-antibody ratio (DAR), purity, and aggregation state as described

in the following section.

ADC Characterization Methods
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
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Characterization Method Purpose Typical Results

UV-Vis Spectroscopy

Determine protein and drug

concentration, and calculate

DAR.

Absorbance at 252 nm (for

DM1) and 280 nm (for

antibody) are used.

Hydrophobic Interaction

Chromatography (HIC)

Determine DAR distribution

and assess hydrophobicity.

A chromatogram showing

peaks corresponding to

different DAR species.

Size-Exclusion

Chromatography (SEC)

Assess purity and detect

aggregation.

A major peak for the

monomeric ADC and potential

smaller peaks for aggregates.

Mass Spectrometry (MS)

Confirm the identity of the ADC

and determine the precise

mass of different DAR species.

Mass spectra showing the

molecular weights of the light

chain, heavy chain, and intact

antibody with different

numbers of conjugated DM1

molecules.

In vitro Cell Viability Assays
Evaluate the potency and

specificity of the ADC.

IC₅₀ values for target-positive

and target-negative cell lines.

Linker Stability and Cleavage Assays
The stability of the linker is a critical attribute of an ADC, as premature cleavage can lead to off-

target toxicity.

Plasma Stability Assay:

Incubate the ADC in human or mouse plasma at 37°C.

At various time points, take aliquots of the plasma-ADC mixture.

Analyze the aliquots by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of

intact ADC and released payload over time.

Protease Cleavage Assay:
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Incubate the ADC with specific proteases that are expected to be present in the lysosomal

compartment of target cells (e.g., cathepsin B).[3][4][5]

Monitor the release of the DM1 payload over time using techniques like HPLC or LC-MS.[6]

Conclusion
MC-DM1 is a well-characterized and effective drug-linker for the development of ADCs. Its

potent cytotoxic payload, combined with a stable linker, allows for the creation of highly

targeted and efficacious cancer therapies. The methodologies outlined in this guide provide a

framework for the successful conjugation, purification, and characterization of MC-DM1-based

ADCs, facilitating their advancement from preclinical research to clinical development. Careful

optimization of the conjugation process and thorough characterization are paramount to

ensuring the safety and efficacy of these promising therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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